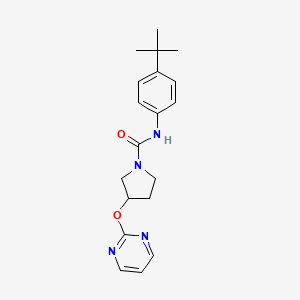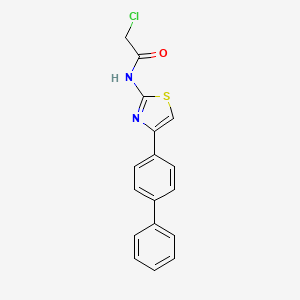
N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell signaling pathways.
Applications De Recherche Scientifique
Synthesis and Polymer Development
Research has focused on synthesizing derivatives and related compounds to explore their properties and applications, particularly in developing new polymeric materials. For instance, the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units from derivatives of 4-tert-butylcatechol shows potential in creating materials with high thermal stability and solubility in polar solvents. These materials exhibit useful thermal properties, such as high glass transition temperatures and significant weight loss temperatures, indicating their applicability in high-performance applications (Hsiao, Yang, & Chen, 2000).
Anticancer and Anti-inflammatory Agents
Derivatives of N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide have been explored for their potential anticancer and anti-inflammatory properties. Novel analogs, where the pyridine ring is replaced with a pyrimidine ring or a tetrahydro-β-carboline scaffold, have been designed and synthesized, showing improved pharmacological profiles. Such compounds have been evaluated for their ability to alleviate chronic pain and their pharmacokinetic profiles, indicating potential as therapeutic agents (Nie et al., 2020).
Molecular Interaction and Biological Activity
The compound and its analogs have been utilized in studies to understand molecular interactions and biological activities. For instance, the analysis of 5-deaza-7-desmethylene analogues of folates demonstrates how structural modifications can influence biological activities such as enzyme inhibition and substrate specificity. These studies contribute to the broader understanding of molecular pharmacology and drug design, providing insights into the development of compounds with targeted biological activities (Rosowsky et al., 1994).
Genetic Material Interaction
Compounds related to N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide have been studied for their interactions with genetic material, such as DNA. These interactions are crucial for understanding the mechanism of action of potential therapeutic agents and their effects on cellular functions. Studies on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents illustrate the compound's ability to modulate key biological processes, highlighting its significance in drug discovery and development (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-19(2,3)14-5-7-15(8-6-14)22-18(24)23-12-9-16(13-23)25-17-20-10-4-11-21-17/h4-8,10-11,16H,9,12-13H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDFIGQEWSLJIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine](/img/structure/B2385116.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2385121.png)




![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2385130.png)
![5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2385131.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2385132.png)
![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)